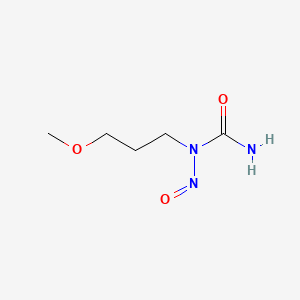
(Diphenylphosphino)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphino)dimethylindium is an organometallic compound with the molecular formula C14H16InP It is a member of the phosphine family, characterized by the presence of a phosphorus atom bonded to two phenyl groups and a dimethylindium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphino)dimethylindium typically involves the reaction of diphenylphosphine with dimethylindium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Ph2P-H+Me2InCl→Ph2P-InMe2+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Diphenylphosphino)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The indium moiety can be substituted with other metal centers or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Organolithium or Grignard reagents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various organometallic complexes.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphino)dimethylindium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in homogeneous catalysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metals.
Industry: Used in the synthesis of advanced materials, such as semiconductors and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (Diphenylphosphino)dimethylindium involves its ability to form stable complexes with metal centers. The phosphorus atom in the diphenylphosphino group acts as a donor, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Molecular Targets and Pathways:
Molecular Targets: Transition metals, such as palladium, platinum, and nickel.
Pathways: Coordination with metal centers, followed by participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane (DPPE): A common bidentate ligand used in coordination chemistry.
1,2-Bis(dimethylphosphino)ethane (DMPE): Another bidentate ligand with similar coordination properties.
Bis(diphenylphosphino)methane (DPPM): A ligand with a similar diphosphine backbone.
Uniqueness: (Diphenylphosphino)dimethylindium is unique due to the presence of the indium moiety, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of semiconductors and nanomaterials.
Eigenschaften
CAS-Nummer |
94113-54-9 |
|---|---|
Molekularformel |
C14H17InP |
Molekulargewicht |
331.08 g/mol |
InChI |
InChI=1S/C12H11P.2CH3.In/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10,13H;2*1H3; |
InChI-Schlüssel |
OCMIQQPIXFATHR-UHFFFAOYSA-N |
Kanonische SMILES |
C[In]C.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


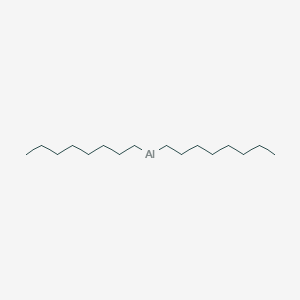
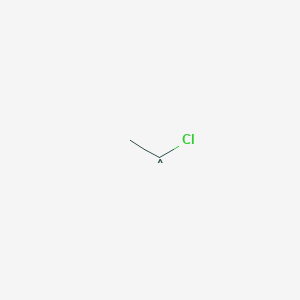

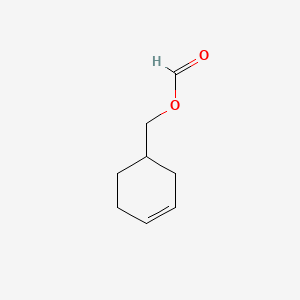

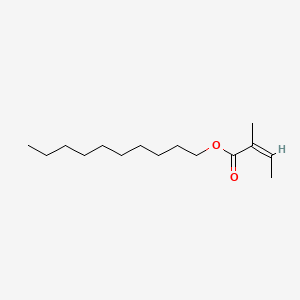
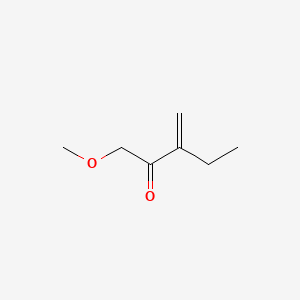
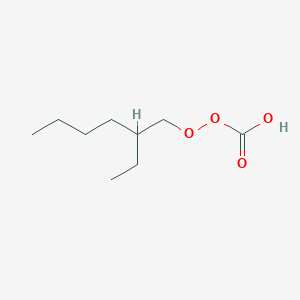
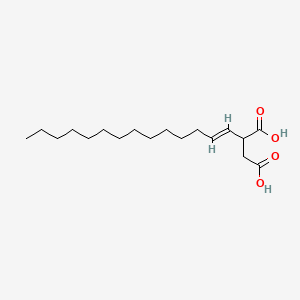
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)


